molecular formula C9H6N2O2 B1602852 Quinazoline-2-carboxylic acid CAS No. 568630-14-8

Quinazoline-2-carboxylic acid

Cat. No. B1602852
M. Wt: 174.16 g/mol
InChI Key: OKXPYKHKJCATPX-UHFFFAOYSA-N
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Description

Quinazoline-2-carboxylic acid is a heterocyclic organic compound with the empirical formula C9H6N2O2 · HCl . It is a crystalline solid, and its molecular weight is approximately 210.62 g/mol . This compound belongs to the quinazoline family, characterized by a bicyclic structure containing a pyrimidine ring fused with a benzene ring.


Synthesis Analysis

The synthesis of quinazoline-2-carboxylic acid involves various methods, including cyclization reactions. One common approach is the condensation of 2-aminobenzonitrile with carbon dioxide under high-temperature conditions. This reaction yields the desired quinazoline-2-carboxylic acid. Researchers have explored alternative synthetic routes, but this remains a prevalent method .

Scientific Research Applications

Synthesis Techniques

Quinazoline derivatives are synthesized through various chemical methods, contributing significantly to the development of pharmaceuticals and organic chemistry. Süsse and Johne (1985) describe a method for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids, illustrating the versatility of quinazoline compounds in chemical synthesis (Süsse & Johne, 1985). Another study by Kovalenko et al. (2012) highlights the synthesis of triazoloquinazolines, a novel class of potential anticancer agents, demonstrating the significance of quinazoline derivatives in medicinal chemistry (Kovalenko et al., 2012).

Anticancer Properties

Quinazoline-2-carboxylic acid derivatives have been studied for their potential anticancer properties. The research by Kovalenko et al. (2012) identifies specific quinazoline derivatives showing promising results against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Kovalenko et al., 2012).

Optoelectronic Applications

The versatility of quinazoline compounds extends to optoelectronic materials. Lipunova et al. (2018) discuss the use of quinazoline and pyrimidine derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. This review underscores the role of quinazoline compounds in the development of advanced materials for optoelectronic applications (Lipunova et al., 2018).

Antiallergy Activity

Quinazoline derivatives have also been evaluated for their antiallergy properties. Schwender et al. (1979) found that certain quinazoline-2-carboxylic acid derivatives exhibited significant antiallergy activities, opening avenues for new therapeutic approaches to allergic diseases (Schwender et al., 1979).

Pharmaceutical Synthesis

The relevance of quinazoline compounds in pharmaceutical synthesis is notable. Xiao-hui (2011) discusses methods for synthesizing antihypertensive drugs using quinazoline derivatives, demonstrating the compound's application in the development of cardiovascular medications (Zheng Xiao-hui, 2011).

properties

IUPAC Name

quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXPYKHKJCATPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597321
Record name Quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-2-carboxylic acid

CAS RN

568630-14-8
Record name Quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
F Varano, D Catarzi, V Colotta… - Journal of medicinal …, 2002 - ACS Publications
… 8,9-Dichloro-5,6-Dihydro-5-oxo-pyrazolo[1,5-c]quinazoline-2-carboxylic Acid (7b). A … 8-Chloro-5,6-dihydro-9-(3-formylpyrrol-1-yl)-5-oxo-pyrazolo[1,5-c]quinazoline-2-carboxylic Acid (9b)…
Number of citations: 100 pubs.acs.org
A Colquhoun, GM Lawrance, IL Shamovsky… - … of Pharmacology and …, 2004 - ASPET
The neurotrophin nerve growth factor (NGF) binds to two receptor types: the tyrosine kinase receptor TrkA and the common neurotrophin receptor p75 NTR . Although many of the …
Number of citations: 61 jpet.aspetjournals.org
A Koda, H Nagai, H Mori, N Inagaki… - Arzneimittel …, 1986 - europepmc.org
The effects of 11-oxo-11H-pyrido [2, 1-b] quinazoline-2-carboxylic acid (Sm 857) on immediate type, particularly type I allergic reactions were investigated and the following results were …
Number of citations: 2 europepmc.org
K Yasuda, K Tsurumi, H Fujimura - Arzneimittel-forschung, 1986 - europepmc.org
A new chemical compound, 11-oxo-11H-pyrido [2, 1-b] quinazoline-2-carboxylic acid (Sm 857), known to inhibit the second stage type I allergy and endowed with antiasthmatic action, …
Number of citations: 6 europepmc.org
SW Kohno, T Murata, T Kinoshita, K Ohata - Arzneimittel-forschung, 1986 - europepmc.org
Antiallergic effects of the newly synthesized, quinazoline derivative 11-oxo-11H-pyrido [2, 1-b] quinazoline-2-carboxylic acid (Sm 857) were investigated. The following results were …
Number of citations: 5 europepmc.org
M Misawa, S Ohmori, S Yanaura - Arzneimittel-forschung, 1986 - europepmc.org
The effects of 11-oxo-11H-pyrido [2, 1-b] quinazoline-2-carboxylic acid (Sm 857), a new antiallergic drug, on both bronchial asthma and active cutaneous anaphylaxis (ACA) reaction …
Number of citations: 6 europepmc.org
Y Yanagihara, T Shida - Arzneimittel-forschung, 1986 - europepmc.org
The effects of 11-oxo-11H-pyrido [2, 1-b]-quinazoline-2-carboxylic acid (Sm 857), a new antiallergic drug, on histamine release from human leukocytes and from human and monkey …
Number of citations: 6 europepmc.org
K Tsurumi, K Kyuki, M Niwa, J Hasegawa… - Arzneimittel …, 1986 - europepmc.org
A new chemical compound, 11-oxo-11H-pyrido [2, 1-b] quinazoline-2-carboxylic acid (Sm 857), known to have antiallergic activity was investigated with respect to its antiinflammatory …
Number of citations: 4 europepmc.org
Y Yanagihara, T Shida - Arzneimittel-forschung, 1986 - europepmc.org
The effects of 11-oxo-11H-pyrido [2, 1-b] quinazoline-2-carboxylic acid (Sm 857), a new antiallergic drug, on immunological reactions in mice and in humans were investigated. The …
Number of citations: 2 europepmc.org
F Varano, D Catarzi, V Colotta, D Poli… - Chemical and …, 2009 - jstage.jst.go.jp
Previous studies have shown that 8-chloro-5, 6-dihydro-5-oxo-pyrazolo [1, 5-c] quinazoline-2-carboxylates (PQZ series) represent a family of glycine/N-methyl-D-aspartic acid (NMDA) …
Number of citations: 12 www.jstage.jst.go.jp

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